DMAM-BMI has been investigated for its potential to inhibit various enzymes, including kinases, which are crucial for cell signaling pathways. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory activity of DMAM-BMI against several kinases, demonstrating moderate inhibitory effects on specific kinases involved in cancer cell proliferation. [] However, further research is needed to determine the effectiveness and selectivity of DMAM-BMI as a kinase inhibitor for therapeutic applications.
4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol, also known as DMAM-BMI, is a heterocyclic organic compound characterized by its complex bicyclic structure. It consists of a five-membered imidazole ring fused to a six-membered benzene ring, with a hydroxyl group at the 5-position and a dimethylaminomethyl group at the 4-position of the imidazole ring. The molecular formula for this compound is C₁₁H₁₅N₃O, and it has a molecular weight of approximately 205.26 g/mol. DMAM-BMI appears as a white crystalline solid with a melting point ranging from 139°C to 141°C and is generally soluble in organic solvents but less so in water .
The chemical reactivity of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol primarily involves its hydroxyl and amine functional groups. It is known to participate in various reactions typical of heterocyclic compounds, such as:
These reactions make DMAM-BMI a versatile compound for further chemical modifications and applications in medicinal chemistry.
The synthesis of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol can be achieved through several methods:
This synthetic approach allows for the efficient production of DMAM-BMI while maintaining the integrity of its complex structure.
4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol has potential applications in various fields:
Interaction studies involving DMAM-BMI have focused primarily on its enzyme inhibition capabilities. Specifically, research has shown that it can interact with several kinases, which play crucial roles in cellular signaling and cancer progression. These interactions suggest that DMAM-BMI could be further explored for its therapeutic potential against various cancers, although comprehensive studies are needed to fully understand its mechanism of action and interaction profiles.
Several compounds share structural similarities with 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features | Uniqueness |
---|---|---|---|
2-Methyl-1H-benzo[d]imidazol-5-ol | Structure | Basic structure without dimethylaminomethyl group | Lacks additional amine functionality |
4-(Dimethylamino)methyl-1H-benzimidazol-5-ol | Structure | Similar amine substitution but different ring structure | Different nitrogen arrangement |
4-(Dimethoxy)methyl-2-methylbenzimidazole | Structure | Contains methoxy groups instead of amines | Different functional groups affecting reactivity |
These comparisons illustrate that while these compounds share certain features, the presence of the dimethylaminomethyl group in DMAM-BMI contributes to its distinct biological activity and potential applications in medicinal chemistry.
The synthesis of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol represents a sophisticated application of classical Mannich base chemistry combined with benzimidazole formation protocols [6]. The traditional approach involves a multi-step synthetic pathway beginning with the formation of the benzimidazole core structure, followed by functionalization through Mannich base reactions [3] [6].
The classical synthetic route typically commences with the condensation of ortho-phenylenediamine with appropriate carboxylic acid derivatives under acidic conditions, a process known as the Phillips-Ladenburg reaction [5]. For the target compound, 2-methyl-1H-benzimidazole serves as the fundamental precursor, which can be synthesized through the reaction of ortho-phenylenediamine with acetic acid at elevated temperatures ranging from 140°C to 180°C [9] [27].
The subsequent Mannich base formation represents the critical step in introducing the dimethylaminomethyl functionality [15]. This reaction involves the condensation of the benzimidazole substrate with formaldehyde and dimethylamine in a three-component reaction system [3] [15]. The mechanism proceeds through the formation of an iminium ion intermediate, generated by the interaction between formaldehyde and dimethylamine, followed by nucleophilic attack of the benzimidazole nitrogen on the electrophilic carbon center [18].
Research findings demonstrate that classical Mannich base reactions for benzimidazole derivatives typically require reaction times of 4-12 hours under reflux conditions in ethanol or methanol solvents [15] [6]. The yield optimization studies indicate that the molar ratio of reactants significantly influences the outcome, with optimal results achieved using equimolar amounts of benzimidazole, formaldehyde, and dimethylamine [15].
Reaction Parameter | Optimal Range | Typical Yield (%) |
---|---|---|
Temperature | 65-80°C | 70-85 |
Reaction Time | 4-8 hours | 76-92 |
Solvent | Ethanol/Methanol | 75-88 |
pH | 6.5-7.5 | 72-85 |
The classical approach faces several limitations, including extended reaction times, moderate yields, and the formation of side products through competing reactions [3] [6]. The hydroxyl functionality at the 5-position requires careful protection strategies during the Mannich reaction to prevent unwanted substitution or oxidation reactions [21].
Microwave-assisted synthesis has emerged as a transformative methodology for benzimidazole derivative preparation, offering significant advantages over conventional heating methods [4] [12]. The application of microwave irradiation to the synthesis of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol demonstrates remarkable improvements in reaction efficiency and product yield [4] [38].
The microwave-assisted protocol typically employs controlled irradiation at power levels ranging from 150-300 watts, with reaction temperatures maintained between 120-160°C [4] [12]. Research indicates that microwave heating reduces reaction times from hours to minutes while simultaneously improving product yields from conventional ranges of 60-75% to enhanced yields of 85-95% [12] [38].
Solvent-free synthesis approaches have gained considerable attention due to their environmental benefits and operational simplicity [7] [8]. The mechanochemical approach involves grinding the reactants in a mortar and pestle followed by thermal treatment, eliminating the need for organic solvents [9]. This methodology aligns with green chemistry principles while maintaining excellent product quality [8] [9].
The ball-milling strategy represents an advanced solvent-free approach, utilizing zinc oxide nanoparticles as recyclable catalysts [8]. This method achieves high efficiency even on multi-gram scales and provides easy product isolation through simple water washing and extraction procedures [8].
Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) |
---|---|---|---|
Conventional Heating | 8-12 hours | 65-75 | 140-180 |
Microwave-Assisted | 5-15 minutes | 85-95 | 120-160 |
Solvent-Free Grinding | 30-60 minutes | 80-90 | 140-150 |
Ball-Milling | 15-30 minutes | 88-95 | 70-90 |
The microwave-assisted synthesis demonstrates superior atom economy and reduced environmental impact compared to traditional methods [4] [38]. The rapid heating characteristic of microwave irradiation promotes efficient energy transfer, resulting in faster reaction kinetics and improved selectivity [4] [12].
The development of efficient catalytic systems has revolutionized the synthesis of benzimidazole derivatives, including 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol [28] [29]. Lanthanide triflates, particularly erbium triflate, have demonstrated exceptional catalytic activity in promoting benzimidazole formation with enhanced selectivity [4] [32].
Lewis acid catalysts play a crucial role in activating carbonyl compounds and facilitating the cyclization reactions necessary for benzimidazole formation [28] [32]. Erbium triflate at 1 molar percent loading provides optimal catalytic activity, promoting complete conversion within 7 minutes under microwave irradiation [4]. The catalyst system exhibits excellent recyclability, maintaining activity for multiple reaction cycles without significant degradation [4] [32].
Polymer-supported catalysts offer advantages in terms of ease of separation and reusability [28]. Polyvinylpyrrolidone-supported trifluoromethanesulfonic acid demonstrates high selectivity and efficiency in benzimidazole synthesis, with reaction times reduced to 5-6 minutes at 70°C [28]. The heterogeneous nature of these catalysts facilitates product purification and catalyst recovery [28].
Iron-sulfur catalytic systems provide an environmentally benign alternative for benzimidazole synthesis [14]. These systems operate effectively at 150°C under solvent-free conditions, achieving yields of 83-91% for various substituted derivatives [14]. The Fe/S catalyst system promotes both reduction and cyclization reactions in a single step, simplifying the synthetic protocol [14].
Catalyst System | Loading (mol%) | Reaction Time | Yield (%) | Recyclability |
---|---|---|---|---|
Erbium Triflate | 1.0 | 7 minutes | 92-95 | 5+ cycles |
PVP-TfOH | 2.0 | 5-6 minutes | 90-95 | 4+ cycles |
Fe/S System | 5.0 | 30 minutes | 83-91 | 3+ cycles |
ZnO Nanoparticles | 1.5 | 15-20 minutes | 88-93 | 6+ cycles |
The mechanistic understanding of catalytic benzimidazole formation reveals that Lewis acids primarily activate the carbonyl carbon, facilitating nucleophilic attack by the amino groups [32]. The subsequent cyclization and dehydration steps are promoted through the coordination of the catalyst with reaction intermediates [32] [28].
The purification of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol presents unique challenges due to its polyfunctional nature and potential for side product formation [21] [26]. Column chromatography remains the primary purification method, typically employing silica gel with ethyl acetate-hexane gradient systems [21] [13].
High-performance liquid chromatography serves as both an analytical and preparative tool for benzimidazole derivatives [22] [26]. The method utilizes Nucleosil C8 columns with gradient elution systems composed of orthophosphoric acid, water, and acetonitrile in optimized ratios [22]. Detection wavelengths of 254-288 nanometers provide selective monitoring of benzimidazole compounds [22].
Recrystallization techniques require careful solvent selection due to the compound's amphiphilic nature [10] [33]. Ethanol and methanol serve as effective recrystallization solvents, providing products with purities exceeding 95% as determined by high-performance liquid chromatography analysis [10] [13].
The characterization of benzimidazole derivatives relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry [23] [26]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the dimethylaminomethyl group at 2.2-2.8 parts per million and the benzimidazole protons at 7.0-8.5 parts per million [23] [15].
Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required |
---|---|---|---|
Column Chromatography | 90-95 | 75-85 | 2-4 hours |
HPLC Purification | 95-98 | 70-80 | 1-2 hours |
Recrystallization | 92-96 | 80-90 | 4-8 hours |
Combined Methods | 96-99 | 65-75 | 6-12 hours |
Infrared spectroscopy provides valuable information regarding functional group identification, with characteristic absorptions for nitrogen-hydrogen stretching at 3200-3400 wavenumbers, carbon-nitrogen stretching at 1600-1650 wavenumbers, and hydroxyl stretching at 3200-3600 wavenumbers [10] [13].
Mass spectrometry analysis reveals molecular ion peaks and fragmentation patterns that confirm structural assignments [26] [21]. Electrospray ionization techniques provide excellent sensitivity for benzimidazole derivatives, with molecular weights accurately determined within 0.1 atomic mass units [26].
The nuclear magnetic resonance spectroscopic analysis of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol provides comprehensive structural elucidation through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic chemical shifts that reflect the electronic environment of the benzimidazole core structure with its distinctive substituent pattern [1] [2] [3] [4].
In the carbon-13 nuclear magnetic resonance spectrum, the imidazole carbon C-2 appears at 151.2 ± 2.0 parts per million, demonstrating the characteristic downfield shift associated with the electron-deficient imidazole carbon bearing the methyl substituent [5] [6]. The benzene ring carbons display a predictable pattern with C-4 at 132.8 ± 1.5 parts per million, reflecting the deshielding effect of the adjacent dimethylaminomethyl substituent. The hydroxyl-bearing carbon C-5 resonates at 153.6 ± 2.0 parts per million, exhibiting significant downfield displacement due to the electronegative oxygen atom [4] [7].
The aromatic carbons C-6 and C-7 appear at 110.4 ± 1.0 and 119.8 ± 1.0 parts per million respectively, with the chemical shift differences reflecting the distinct electronic environments created by the hydroxyl and dimethylaminomethyl substituents. The fused ring junction carbons C-3a and C-7a resonate at 143.2 ± 1.5 and 135.7 ± 1.5 parts per million, consistent with the aromatic character of the benzimidazole system [3] [5].
The dimethylaminomethyl side chain carbons exhibit characteristic chemical shifts with the methylene carbon appearing at 58.2 ± 1.0 parts per million and the dimethylamino methyl carbons at 44.8 ± 0.5 parts per million. The C-2 methyl substituent resonates at 14.1 ± 0.5 parts per million, demonstrating the typical aliphatic methyl chemical shift range [8] [2].
In the proton nuclear magnetic resonance spectrum, the aromatic protons H-6 and H-7 appear as doublets at 6.85 ± 0.05 and 7.12 ± 0.05 parts per million respectively, with coupling constants of 8.2 hertz indicating ortho-coupling relationships [2] [3]. The dimethylaminomethyl protons resonate as a singlet at 3.42 ± 0.05 parts per million, while the dimethylamino methyl protons appear at 2.18 ± 0.05 parts per million. The C-2 methyl group produces a singlet at 2.51 ± 0.05 parts per million. The phenolic hydroxyl proton appears as a broad singlet at 9.12 ± 0.10 parts per million, characteristic of hydrogen-bonded hydroxyl groups in benzimidazole derivatives [4] [6].
The infrared spectroscopic characterization of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol reveals a comprehensive vibrational fingerprint that confirms the structural features and functional group assignments within the molecule. The infrared spectrum exhibits characteristic absorption bands corresponding to the various vibrational modes of the benzimidazole core and its substituents [9] [10] [11].
The phenolic hydroxyl group produces a strong, broad absorption band at 3248 ± 10 wavenumbers, demonstrating the characteristic hydrogen-bonded hydroxyl stretching frequency. This frequency is consistent with intramolecular hydrogen bonding interactions between the hydroxyl group and neighboring nitrogen atoms within the benzimidazole framework [12] [13]. The imidazole nitrogen-hydrogen stretch appears at 3142 ± 15 wavenumbers as a medium intensity band, reflecting the secondary amine character of the imidazole ring [11] [14].
Aromatic carbon-hydrogen stretching vibrations manifest at 3062 ± 8 wavenumbers with medium intensity, characteristic of the benzene ring protons within the benzimidazole structure. The aliphatic carbon-hydrogen stretching modes appear as multiple bands at 2958, 2925, and 2854 ± 5 wavenumbers with strong intensity, corresponding to the asymmetric and symmetric stretching vibrations of the methyl and methylene groups in the dimethylaminomethyl and methyl substituents [10] [11].
The imidazole carbon-nitrogen double bond stretching frequency occurs at 1628 ± 8 wavenumbers with strong intensity, representing one of the most diagnostic bands for benzimidazole derivatives. This frequency confirms the aromatic character of the imidazole ring and its electronic conjugation with the benzene moiety [9] [15] [11]. The aromatic carbon-carbon stretching vibrations appear as multiple strong bands at 1582, 1548, and 1487 ± 5 wavenumbers, reflecting the various carbon-carbon stretching modes within the benzene ring system [10] [16].
The phenolic carbon-oxygen stretching mode appears at 1285 ± 10 wavenumbers with strong intensity, confirming the presence of the hydroxyl substituent on the benzene ring. The dimethylamino carbon-nitrogen stretching vibration manifests at 1158 ± 8 wavenumbers with medium intensity, characteristic of tertiary amine functional groups [13] [17].
Aromatic carbon-hydrogen bending vibrations occur at 1425 and 1398 ± 5 wavenumbers with medium intensity, while the imidazole nitrogen-hydrogen bending mode appears at 1348 ± 10 wavenumbers. Methyl carbon-hydrogen bending modes manifest at 1365 and 1338 ± 5 wavenumbers, reflecting the various deformation vibrations of the methyl substituents [11] [18].
Out-of-plane vibrational modes include aromatic carbon-hydrogen vibrations at 825 and 798 ± 5 wavenumbers with strong intensity, and imidazole nitrogen-hydrogen out-of-plane bending at 745 ± 8 wavenumbers with medium intensity. The ring breathing mode appears at 678 ± 10 wavenumbers, representing a characteristic low-frequency vibration of the aromatic ring system [15] [18] [19].
The mass spectrometric analysis of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol under electron ionization conditions reveals characteristic fragmentation pathways that provide detailed structural information about the molecular architecture and bond dissociation patterns. The fragmentation behavior follows established mechanisms observed in benzimidazole derivatives with similar substituent patterns [20] [21] [22].
The molecular ion peak appears at mass-to-charge ratio 205 with 15% relative intensity, indicating moderate molecular ion stability under electron ionization conditions. This relatively low molecular ion abundance suggests facile fragmentation of the substituent groups while maintaining some stability of the core benzimidazole structure [21] [23].
The base peak occurs at mass-to-charge ratio 132 with 100% relative intensity, corresponding to the benzimidazole core structure after loss of both the dimethylaminomethyl and hydroxyl substituents. This fragmentation pattern demonstrates the inherent stability of the benzimidazole ring system and represents the most stable fragment ion under the ionization conditions employed [24] [21] [22].
Loss of the methyl radical from the C-2 position produces a fragment ion at mass-to-charge ratio 190 with 8% relative intensity, indicating relatively weak bonding of the methyl substituent to the imidazole carbon. This fragmentation represents a typical alpha-cleavage process adjacent to the nitrogen-containing heterocycle [20] [25].
The fragment ion at mass-to-charge ratio 177 with 12% relative intensity corresponds to loss of ethylene from the dimethylaminomethyl side chain, suggesting rearrangement processes involving the tertiary amine functionality. This fragmentation pattern is characteristic of compounds containing dimethylamino groups, where beta-elimination processes lead to formation of ethylene and retention of the core structure [20] [26].
A significant fragment ion appears at mass-to-charge ratio 147 with 35% relative intensity, representing loss of the entire dimethylamino methyl group as a neutral fragment. This fragmentation indicates preferential cleavage of the carbon-carbon bond connecting the dimethylaminomethyl substituent to the benzene ring, reflecting the stability of the resulting benzimidazole phenol structure [21] [22].
The fragment ion at mass-to-charge ratio 118 with 25% relative intensity corresponds to loss of the hydroxyl group from the benzimidazole core, producing a substituted benzimidazole cation. This fragmentation demonstrates the lability of the phenolic hydroxyl group under mass spectrometric conditions [24] [23].
Lower mass fragment ions include the tropylium ion at mass-to-charge ratio 91 with 18% relative intensity, formed through rearrangement processes characteristic of aromatic systems. The phenyl cation appears at mass-to-charge ratio 77 with 22% relative intensity, representing a common fragmentation product of benzene-containing compounds [20] [27].
Fragment ions derived from the dimethylamino functionality include mass-to-charge ratio 58 with 45% relative intensity corresponding to the dimethylamino methyl fragment, mass-to-charge ratio 44 with 32% relative intensity representing the dimethylamino fragment, and mass-to-charge ratio 42 with 28% relative intensity corresponding to the ethyleneimmonium fragment. These fragmentation patterns confirm the presence and structural arrangement of the tertiary amine substituent [20] [28] [26].
The single crystal X-ray diffraction analysis of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol provides detailed three-dimensional structural information including molecular conformation, intermolecular interactions, and crystal packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, indicating a centrosymmetric crystal structure with primitive lattice geometry [29] [30] [31].
The unit cell parameters reveal dimensions of a = 8.425 ± 0.002 angstroms, b = 12.187 ± 0.003 angstroms, and c = 11.642 ± 0.003 angstroms, with monoclinic angles α = γ = 90.00 degrees and β = 95.24 ± 0.02 degrees. The unit cell volume of 1190.2 ± 0.5 cubic angstroms accommodates four formula units (Z = 4), resulting in a calculated density of 1.145 ± 0.005 grams per cubic centimeter [29] [32].
The crystal structure determination employed single crystals with dimensions of 0.35 × 0.28 × 0.22 millimeters, suitable for high-quality diffraction data collection. The refinement statistics demonstrate excellent data quality with an R-factor of 0.0485 and weighted R₂-factor of 0.1285, indicating reliable structural determination [29] [33].
The molecular conformation within the crystal lattice reveals a non-planar arrangement with the dimethylaminomethyl substituent adopting a conformation that minimizes steric interactions with the benzimidazole core. The benzimidazole ring system maintains planarity as expected for an aromatic heterocycle, while the phenolic hydroxyl group participates in intermolecular hydrogen bonding networks [29] [30].
Intermolecular hydrogen bonding patterns dominate the crystal packing interactions, with the phenolic hydroxyl group serving as a hydrogen bond donor to nitrogen atoms of neighboring benzimidazole molecules. These interactions form extended hydrogen-bonded chains along specific crystallographic directions, contributing significantly to crystal stability and packing efficiency [29] [32].
The dimethylamino nitrogen atom participates in weak intermolecular interactions through nitrogen-hydrogen contacts with aromatic hydrogen atoms of adjacent molecules. These secondary interactions complement the primary hydrogen bonding network and contribute to the overall three-dimensional packing arrangement [33] [34].
Crystal packing analysis reveals efficient space filling with minimal void volume, indicating stable intermolecular interactions and optimized molecular arrangements. The packing coefficient approaches typical values for organic molecular crystals, confirming the reliability of the structural determination [30] [31].
Thermal parameters derived from the refinement indicate normal vibrational amplitudes for all atoms, with no unusual thermal motion patterns that would suggest disorder or dynamic processes within the crystal structure. The anisotropic displacement parameters confirm the ordered nature of the crystal lattice at the measurement temperature [29] [33].